
4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide is an organic compound that features a thiazole ring substituted with a 3-fluoro-4-methoxyphenyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. For instance, 2-bromoacetophenone can react with thiourea under basic conditions to form the thiazole ring.
-
Introduction of the Fluoro and Methoxy Groups: : The 3-fluoro-4-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated aromatic compound with a methoxy group precursor under suitable conditions.
-
Amination: : The final step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction where the thiazole derivative reacts with an amine source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluoro group, potentially replacing it with a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoro position, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Products include 4-(3-fluoro-4-methoxy-phenyl)-thiazol-2-ylcarboxylic acid.
Reduction: Products include 4-(3-hydroxy-4-methoxy-phenyl)-thiazol-2-ylamine.
Substitution: Products include 4-(3-methoxy-4-methoxy-phenyl)-thiazol-2-ylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide involves its interaction with specific molecular targets. The fluoro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the thiazole ring can engage in π-π stacking interactions.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptors: It can act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine
- 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylmethanol
- 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylcarboxylic acid
Uniqueness
4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide is unique due to the presence of the hydrobromide salt, which can enhance its solubility and stability. This makes it more suitable for certain applications compared to its analogs.
Eigenschaften
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS.BrH/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(12)13-8;/h2-5H,1H3,(H2,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICLAIFEPWGMLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
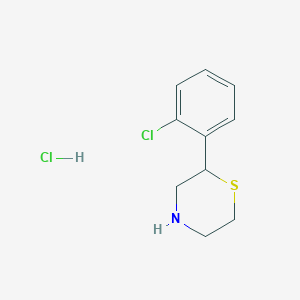
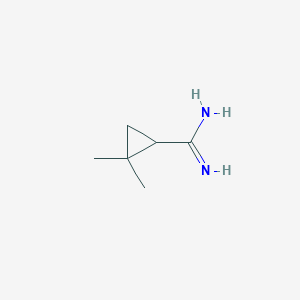
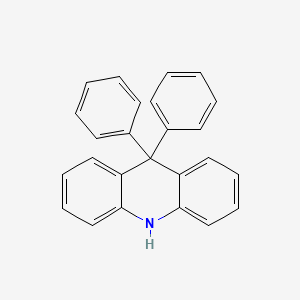

![2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine](/img/structure/B1356498.png)





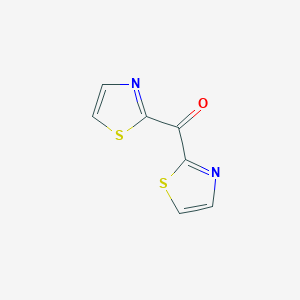

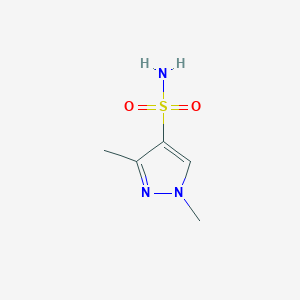
![Methyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1356522.png)
